

chemical structure and properties of Ddan-MT

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Compound of Interest

Compound Name: Ddan-MT
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An In-depth Technical Guide to Ddan-MT

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ddan-MT is a novel, orally bioavailable small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. By selectively targeting ASK1, **Ddan-MT** demonstrates potent anti-inflammatory and anti-apoptotic effects in preclinical models of organ damage and fibrosis. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data supporting the development of **Ddan-MT** as a potential therapeutic agent. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

Ddan-MT, chemically known as 4-(5-cyclopropyl-1H-pyrazol-3-yl)-6-methyl-N-(1,3,4-thiadiazol-2-yl)pyrimidin-2-amine, is a synthetic heterocyclic compound. Its structure was designed to achieve high selectivity and affinity for the ATP-binding pocket of ASK1.

Image of the chemical structure of **Ddan-MT** would be placed here.

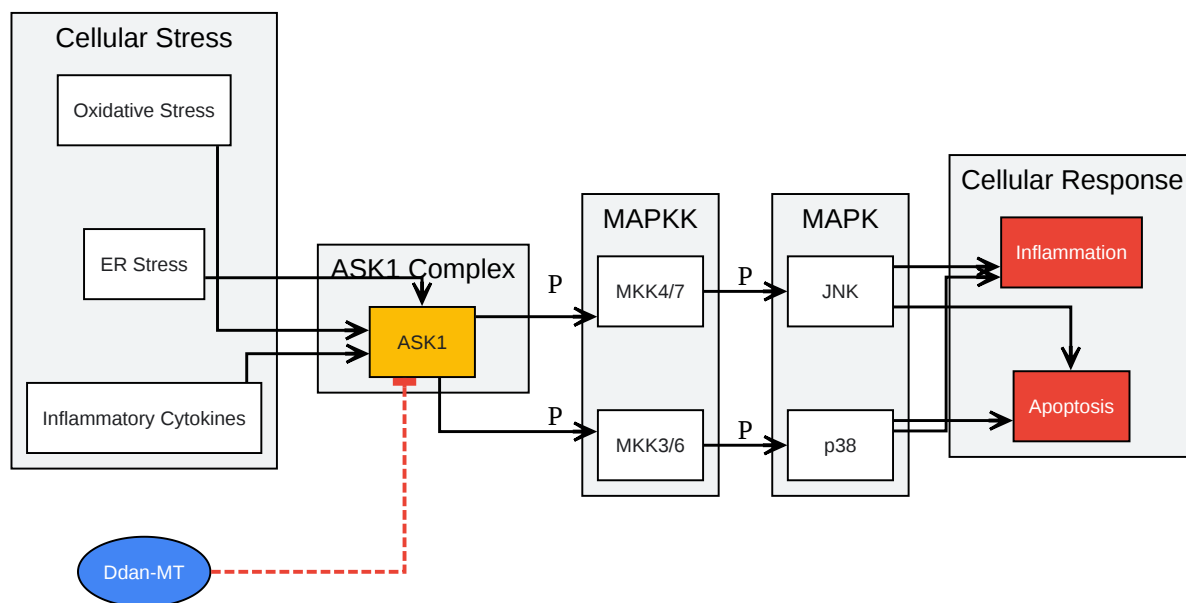
Table 1: Physicochemical Properties of **Ddan-MT**

Property	Value
IUPAC Name	4-(5-cyclopropyl-1H-pyrazol-3-yl)-6-methyl-N-(1,3,4-thiadiazol-2-yl)pyrimidin-2-amine
Molecular Formula	C14H14N8S
Molecular Weight	326.38 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO (>50 mg/mL), sparingly soluble in ethanol, and insoluble in water.
LogP	2.8
pKa	5.2 (pyrimidinyl amine), 9.8 (pyrazole NH)

Mechanism of Action and Signaling Pathway

Ddan-MT is a potent and selective inhibitor of ASK1. ASK1 is a key upstream kinase in the p38 and JNK MAPK signaling pathways, which are activated in response to a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.^{[1][2]} Upon activation, ASK1 phosphorylates and activates MKK3/6 and MKK4/7, which in turn phosphorylate and activate p38 and JNK, respectively. The activation of these pathways leads to a cascade of downstream events, including the induction of inflammatory gene expression and apoptosis.

Ddan-MT acts as a type I kinase inhibitor, binding to the ATP-binding site of ASK1 in its active conformation. This competitive inhibition prevents the phosphorylation of downstream targets, thereby blocking the activation of the p38 and JNK pathways and mitigating stress-induced cellular damage.



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Caption: **Ddan-MT** inhibits ASK1, blocking downstream p38/JNK signaling.

Preclinical Pharmacology

In Vitro Kinase Selectivity

The selectivity of **Ddan-MT** was assessed against a panel of 250 kinases. **Ddan-MT** demonstrated high selectivity for ASK1 with minimal off-target activity.

Table 2: Kinase Inhibition Profile of **Ddan-MT**

Kinase	IC50 (nM)
ASK1	5.2
ASK2	350
MAP3K1	>10,000
MEK1	>10,000
JNK1	>10,000
p38α	>10,000

Cellular Activity

The cellular potency of **Ddan-MT** was evaluated in a human renal proximal tubule epithelial cell line (HK-2) subjected to oxidative stress induced by hydrogen peroxide (H2O2).

Table 3: Cellular Activity of **Ddan-MT** in HK-2 Cells

Assay	Endpoint	EC50 (nM)
p-p38 Inhibition	Phospho-p38 levels	25
Caspase-3/7 Activity	Apoptosis	42
Cell Viability	MTT Assay	38

In Vivo Efficacy in a Model of Renal Ischemia-Reperfusion Injury

The in vivo efficacy of **Ddan-MT** was tested in a murine model of renal ischemia-reperfusion injury (IRI). **Ddan-MT** was administered orally 30 minutes prior to reperfusion.

Table 4: In Vivo Efficacy of **Ddan-MT** in Renal IRI Model

Treatment Group	Dose (mg/kg, p.o.)	Serum Creatinine (mg/dL) at 24h	Renal TUNEL+ Cells (%)
Sham	Vehicle	0.4 ± 0.1	2 ± 1
IRI + Vehicle	Vehicle	2.5 ± 0.4	35 ± 5
IRI + Ddan-MT	10	1.2 ± 0.3	15 ± 4
IRI + Ddan-MT	30	0.8 ± 0.2	8 ± 3
*p < 0.01 vs. IRI + Vehicle			

Pharmacokinetics

The pharmacokinetic properties of **Ddan-MT** were evaluated in male Sprague-Dawley rats following a single oral dose of 10 mg/kg.

Table 5: Pharmacokinetic Parameters of **Ddan-MT** in Rats

Parameter	Value
Tmax (h)	1.5
Cmax (ng/mL)	850
AUC0-inf (ng·h/mL)	4200
t1/2 (h)	6.2
Oral Bioavailability (%)	45

Experimental Protocols

In Vitro Kinase Inhibition Assay

- Objective: To determine the IC50 of **Ddan-MT** against ASK1.
- Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant human ASK1 was incubated with a biotinylated peptide substrate and

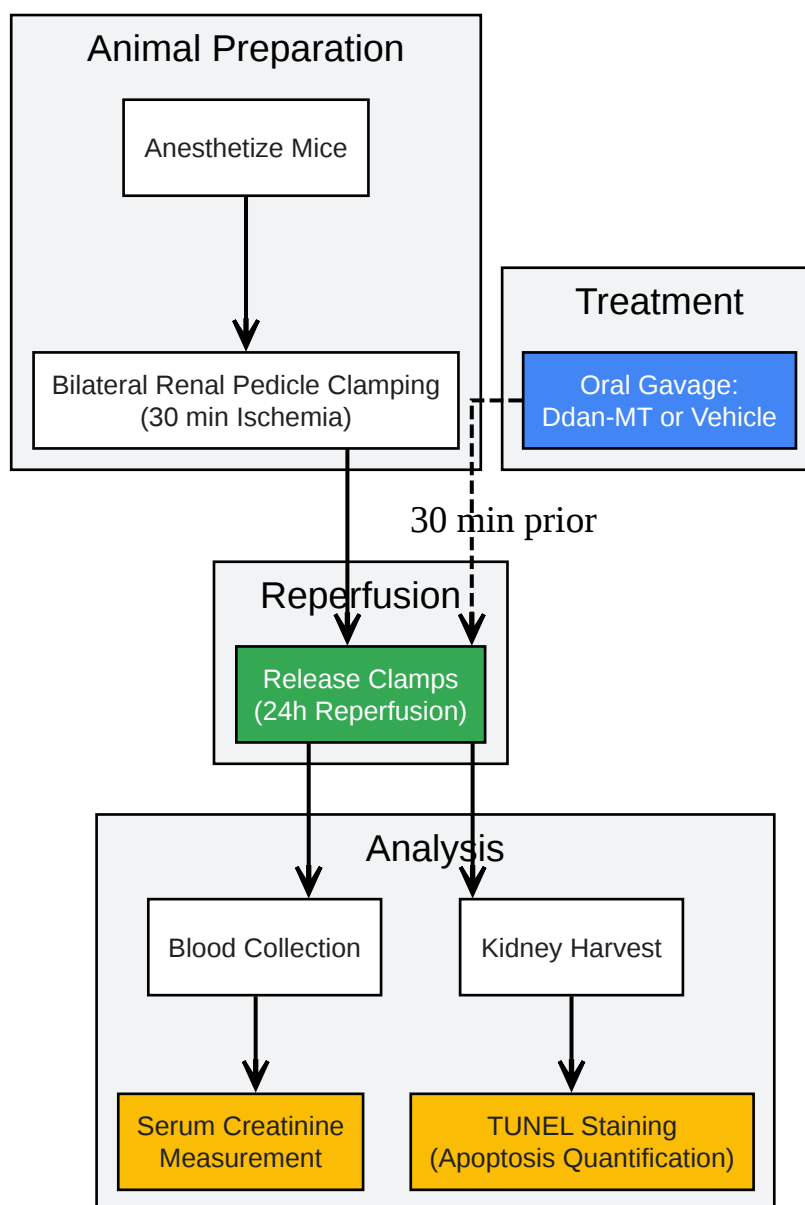
ATP in the presence of varying concentrations of **Ddan-MT**. The reaction was stopped, and a europium-labeled anti-phospho-peptide antibody and streptavidin-allophycocyanin were added. The TR-FRET signal was measured, and IC50 values were calculated using a four-parameter logistic fit.

Cell-Based p-p38 Inhibition Assay

- Objective: To determine the EC50 of **Ddan-MT** for the inhibition of p38 phosphorylation in cells.
- Method: HK-2 cells were pre-incubated with **Ddan-MT** for 1 hour, followed by stimulation with 500 μ M H2O2 for 30 minutes. Cells were lysed, and the levels of phosphorylated p38 and total p38 were quantified using a sandwich ELISA. The ratio of p-p38 to total p38 was calculated, and EC50 values were determined.

Murine Renal Ischemia-Reperfusion Injury Model

- Objective: To evaluate the in vivo efficacy of **Ddan-MT**.
- Method: Male C57BL/6 mice were anesthetized, and both renal pedicles were clamped for 30 minutes. **Ddan-MT** or vehicle was administered by oral gavage 30 minutes prior to clamp release. At 24 hours post-reperfusion, blood was collected for serum creatinine measurement, and kidneys were harvested for histological analysis (TUNEL staining for apoptosis).



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Caption: Workflow for the in vivo renal ischemia-reperfusion injury study.

Summary and Future Directions

Ddan-MT is a potent and selective ASK1 inhibitor with a favorable preclinical profile. It effectively blocks stress-induced p38 and JNK signaling, leading to reduced inflammation and apoptosis in both in vitro and in vivo models. The promising efficacy and pharmacokinetic properties of **Ddan-MT** warrant further investigation into its therapeutic potential for diseases

driven by ASK1-mediated pathology, such as chronic kidney disease, non-alcoholic steatohepatitis (NASH), and cardiovascular diseases. Future studies will focus on long-term toxicology and the evaluation of **Ddan-MT** in chronic disease models.

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References

- 1. mTOR signaling at a glance - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Understanding the mTOR signaling pathway via mathematical modeling - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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